ethyl 2-(2-bromoethoxy)acetate

Description

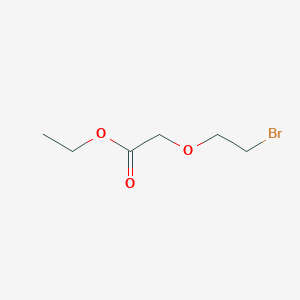

Ethyl 2-(2-bromoethoxy)acetate is a brominated ester with the molecular formula C₆H₁₁BrO₄ and a molecular weight of 227.06 g/mol . Its structure features a bromine atom on the ethoxy chain, making it a versatile alkylating agent in organic synthesis. The compound is characterized by its reactive bromine atom, which acts as a leaving group in nucleophilic substitution reactions, and the ethoxy-acetate backbone, which provides structural flexibility for forming ether or ester linkages.

Key applications include:

- Surfactant synthesis: Used to prepare biodegradable imidazolium-based surfactants via quaternization with fatty acids like oleic or stearic acid .

- Medicinal chemistry: Serves as a linker in PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .

- Complexone synthesis: Facilitates the preparation of polycarboxylic acids through N-alkylation reactions, e.g., forming N,N-bis[2-(carboxymethoxy)ethyl]glycine .

Properties

IUPAC Name |

ethyl 2-(2-bromoethoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO3/c1-2-10-6(8)5-9-4-3-7/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMJBBFBTADHCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460890 | |

| Record name | Acetic acid, bromoethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57941-45-4, 867351-24-4 | |

| Record name | Acetic acid, bromoethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(2-bromoethoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : Ethyl 2-(2-bromoethoxy)acetate can be synthesized through the reaction of ethyl bromoacetate with ethylene glycol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone under reflux conditions .

Industrial Production Methods: : Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Bromination of Ethoxy Groups

-

Triethylene glycol bromination : Reaction with phosphorus tribromide (PBr₃) in dichloromethane under reflux conditions converts ethoxy groups to bromoethoxy moieties. Example:

This intermediate can undergo further esterification to form ethyl 2-(2-bromoethoxy)acetate .

-

Ethylene glycol bromination : Ethylene glycol reacts with aqueous HBr and acetic acid in the presence of toluene to form bromoethoxy derivatives. Solvent azeotropes (e.g., toluene-water) facilitate water removal, enhancing yield .

Esterification Reactions

Acetic anhydride or acid is used to esterify bromoethanol intermediates, converting them into the target compound. For example:

Acetic anhydride acts as both a water scavenger and acetylating agent, improving reaction efficiency .

Synthesis Parameters

| Parameter | Method/Reagents | Yield | Reference |

|---|---|---|---|

| Bromination | PBr₃, dichloromethane, reflux (24 hr) | 69% | |

| Esterification | Acetic anhydride, toluene, Dean-Stark | 92% purity | |

| Solvent | Toluene (azeotrope formation) | Continuous |

Substitution and Coupling Reactions

The bromoethoxy group undergoes nucleophilic substitution or cross-coupling , depending on reaction conditions.

Cross-Coupling Reactions

-

Suzuki Coupling : Bromoethoxy groups can participate in Suzuki-type reactions with arylboronic acids, catalyzed by copper(I) oxide .

-

Esterification with Oleic Acid : The bromoethoxy group reacts with oleic acid to form lipid derivatives, as demonstrated in lipopolyplex synthesis .

Reaction Parameters

| Reaction Type | Catalyst/Conditions | Product Example | Reference |

|---|---|---|---|

| Suzuki Coupling | CuI, arylboronic acid | Aryl-ethoxy derivatives | |

| Esterification | Oleic acid, DIC, DMAP | Lipid derivatives |

Polymer and Material Science

-

Lipopolyplexes : Used to prepare reversibly photoresponsive nanoparticles for drug delivery .

-

Calixarenes : Derivatized with bromoethoxy groups to create functionalized macrocycles .

Future Research Directions

Scientific Research Applications

Mechanism of Action

Mechanism: : The mechanism by which ethyl 2-(2-bromoethoxy)acetate exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. These interactions often lead to the modification of biomolecules, affecting their structure and function .

Molecular Targets and Pathways: : The primary molecular targets include nucleophiles such as amines and thiols. The pathways involved typically include nucleophilic substitution and elimination reactions .

Comparison with Similar Compounds

Table 1: Comparative Overview of this compound and Analogues

Reactivity and Functional Group Influence

- Bromoethoxy vs. Bromoacetate : Ethyl bromoacetate (C₄H₇BrO₂) lacks the ethoxy spacer, making it more reactive but less selective in alkylation reactions. Its volatility and toxicity (lacrimatory properties) restrict industrial use compared to this compound .

- Aromatic vs. Aliphatic Substituents : Compounds like ethyl 2-(5-bromo-3-ethylsulfinyl-benzofuran)acetate (C₁₄H₁₅BrO₄S) exhibit rigid aromatic systems, influencing crystal packing and stability through π-π interactions . In contrast, aliphatic derivatives (e.g., 2-(2-bromoethoxy)-2-oxoethyl oleate) prioritize amphiphilicity for surfactant applications .

- Electron-Withdrawing Groups: The formyl group in ethyl 2-(2-bromo-6-formylphenoxy)acetate enhances electrophilicity, enabling nucleophilic aromatic substitutions or Schiff base formations .

Physical and Chemical Properties

- Solubility : this compound’s ethoxy chain enhances solubility in polar aprotic solvents (e.g., DMF, acetone) compared to purely aliphatic bromoesters.

- Stability : Tert-butyl derivatives resist hydrolysis better than ethyl esters, making them suitable for prolonged reactions .

- Toxicity : Ethyl bromoacetate’s high volatility and acute toxicity contrast with the lower volatility of ethoxy-substituted analogues, improving handling safety .

Biological Activity

Ethyl 2-(2-bromoethoxy)acetate, a compound with the CAS number 308085-31-6, has garnered attention due to its potential biological activities. This article presents a detailed overview of its biological properties, including cytotoxicity, mutagenicity, and other relevant effects.

- Molecular Formula : C₁₀H₁₉BrO₅

- Molecular Weight : 299.16 g/mol

- Purity : Varies by supplier; typically high purity is required for biological studies.

This compound can be synthesized through various methods, often involving the bromination of ethylene glycol derivatives followed by esterification. Its mechanism of action is primarily attributed to its alkylating properties, which allow it to interact with nucleophilic sites in biological molecules such as proteins and nucleic acids.

Biological Activity Overview

-

Cytotoxicity

- Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The IC₅₀ values for different cell lines are summarized in Table 1.

These results indicate that the compound is particularly potent against HepG2 and HT1080 cell lines, suggesting a potential application in cancer therapy.Cell Line IC₅₀ (µM) MCF-7 (Breast) 8.14 HepG2 (Liver) 5.88 HCT116 (Colon) 6.31 A549 (Lung) 10.9 HT1080 (Fibrosarcoma) 4.1 - Mutagenicity

- Inhibitory Effects on Enzymes

- Other Biological Effects

Case Studies

Several studies have explored the implications of this compound in therapeutic contexts:

- A study conducted by Theiss et al. (1979) investigated its potential as a carcinogen by administering varying doses to mice over extended periods. The findings suggested no significant increase in tumor incidence compared to control groups, indicating a potentially safe profile when used appropriately .

- In another research context, this compound was examined for its effects on olfactory responses in amphibians, where it acted as a fast-acting tear gas with specific inhibitory effects on olfactory receptors .

Q & A

Q. Basic

- Store in airtight containers at 2–8°C to prevent hydrolysis.

- Avoid exposure to moisture , strong bases , or oxidizing agents , which can degrade the compound into bromides and acetic acid derivatives .

What strategies mitigate elimination reactions during nucleophilic substitution?

Advanced

To favor SN2 over E2:

- Use polar aprotic solvents (e.g., DMF) to stabilize the transition state.

- Employ mild bases (NaHCO₃) and low temperatures (0–5°C).

- Add crown ethers (18-crown-6) to enhance nucleophilicity without increasing base strength .

How to assess the purity of this compound post-synthesis?

Q. Basic

- HPLC : C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min.

- GC-MS : Molecular ion peak at m/z 211 (C₆H₁₁BrO₃⁺).

- Elemental analysis : Confirm Br content (~30%) .

What computational methods predict reactivity in cross-coupling reactions?

Q. Advanced

- DFT calculations : Model Pd-catalyzed Suzuki couplings to evaluate activation barriers.

- Molecular docking : Assess interactions with catalytic sites (e.g., Pd(PPh₃)₄) to predict regioselectivity .

What safety precautions are necessary when handling this compound?

Q. Basic

- Use PPE (nitrile gloves, goggles) and work in a fume hood .

- Neutralize spills with Na₂CO₃ or sand .

- Refer to SDS guidelines for emergency protocols (e.g., eye irrigation with water for 15 minutes) .

How does solvent choice influence reaction kinetics in nucleophilic substitutions?

Q. Advanced

- Polar aprotic solvents (DMF, DMSO) increase nucleophile activity by stabilizing cations.

- Dielectric constant : Higher values (e.g., DMF, ε=37) reduce activation energy. Kinetic studies show 2x faster reactions in DMF vs. THF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.